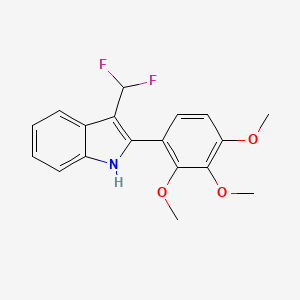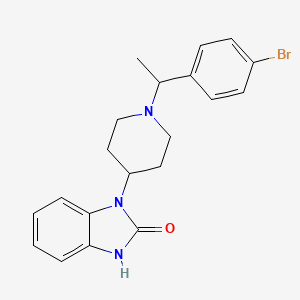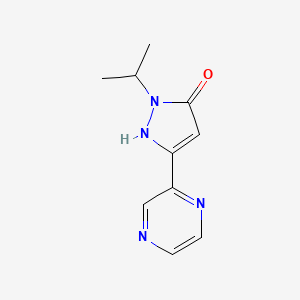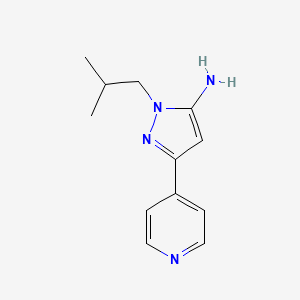![molecular formula C11H19ClN2O B13428803 1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride](/img/structure/B13428803.png)
1'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidin]-5'-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the bicyclic core: This can be achieved through enantioselective construction methods, which ensure the correct stereochemistry of the bicyclic scaffold.
Spirocyclization: The formation of the spirocyclic structure is a critical step, often involving cyclization reactions under specific conditions to achieve the desired spiro linkage.
Functional group modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using scalable reactions and conditions.
Chemical Reactions Analysis
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups or reduce the overall structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications .
Comparison with Similar Compounds
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride can be compared with other spirocyclic compounds, such as:
8-azaspiro[bicyclo[3.2.1]octane-3,2’-diazirine] hydrochloride: This compound features a similar spirocyclic structure but with different functional groups, leading to distinct chemical and biological properties.
1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride: Another related compound with variations in the spiro linkage and functional groups, resulting in different reactivity and applications.
The uniqueness of 1’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine]-5’-one hydrochloride lies in its specific spirocyclic structure and the potential for diverse modifications, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H19ClN2O |
|---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
1'-methylspiro[8-azabicyclo[3.2.1]octane-3,4'-pyrrolidine]-2'-one;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-13-7-11(6-10(13)14)4-8-2-3-9(5-11)12-8;/h8-9,12H,2-7H2,1H3;1H |
InChI Key |
AHGKVRNTSVVWNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC3CCC(C2)N3)CC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


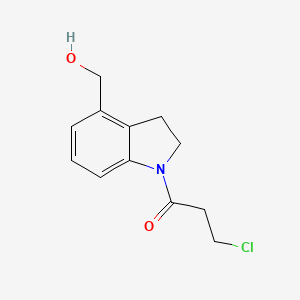
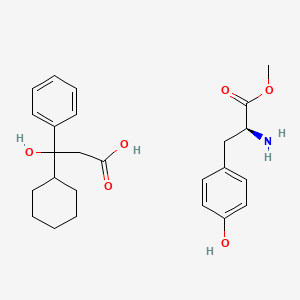
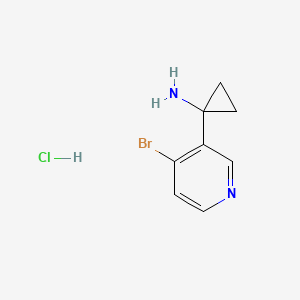
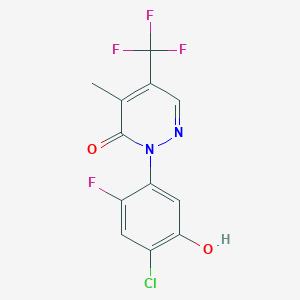
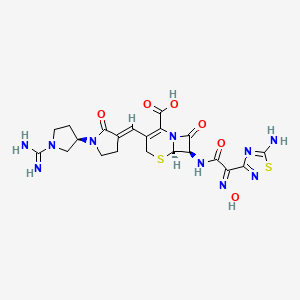
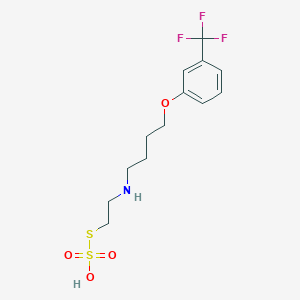
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)
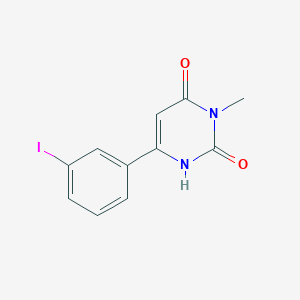
![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)
![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)
